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molecular formula C15H17NO B8725722 2-Benzyloxyphenylethylamine

2-Benzyloxyphenylethylamine

Cat. No. B8725722
M. Wt: 227.30 g/mol
InChI Key: FPKXUAZYZGMAQJ-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

10% Palladium-carbon catalyst (water content 50%, 42 mg) was added to a solution of 2-(2-benzyloxyphenyl)ethylamine (415 mg, 1.826 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred for 2 hours at room temperature in a stream of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2-(2-hydroxyphenyl)ethylamine (230 mg, 91.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
415 mg
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
42 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][CH2:16][NH2:17])C1C=CC=CC=1.[H][H]>[C].[Pd].C1COCC1>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][CH2:16][NH2:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
415 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)CCN
Name
Palladium-carbon
Quantity
42 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 91.8%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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